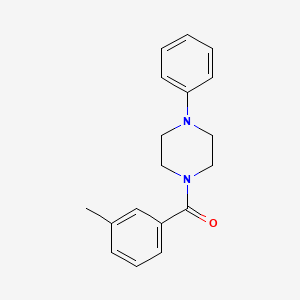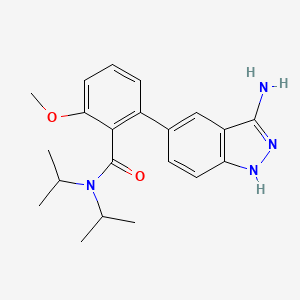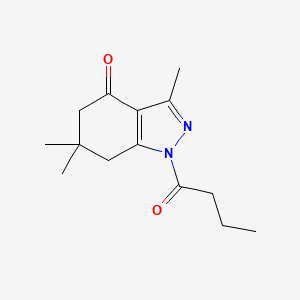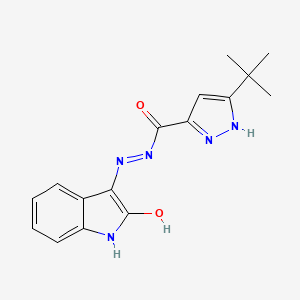
1-(3-methylbenzoyl)-4-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 1-(3-methylbenzoyl)-4-phenylpiperazine often involves the reaction of benzoyl chloride derivatives with potassium thiocyanate in acetone, followed by treatment with amines or sulfanilamide to afford the target compound. Such methods emphasize efficiency and yield in creating complex molecules including various derivatives of benzoyl-piperazine (Saeed, Mumtaz, & Flörke, 2010; Qiao et al., 2017).
Molecular Structure Analysis
Detailed molecular structure analyses are typically conducted using spectroscopic data and elemental analyses, often complemented by single-crystal X-ray diffraction data. These studies reveal the crystalline structure, molecular geometry, and specific interactions such as hydrogen bonding within the compounds. For example, the crystal structure of certain benzoyl-piperazine derivatives has been elucidated, showing monoclinic space group arrangements and highlighting the importance of N-H...N, N-H...O, and C-H...O hydrogen bonds (Portilla et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving 1-(3-methylbenzoyl)-4-phenylpiperazine derivatives often focus on modifications to enhance specific properties, such as antimicrobial activity or potential as COX-2 inhibitors. These reactions include alkylation, acylation, and the formation of hydrogen-bonded complexes, which significantly affect the compound's reactivity and interaction with biological targets (Foks et al., 2004; Sun et al., 2016).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline form, are crucial for their application in various fields. These properties are determined through analytical techniques like thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and solubility testing. The physical stability and phase behavior of these compounds often relate directly to their molecular structure and substitution patterns.
Chemical Properties Analysis
Chemical properties, including reactivity, stability under various conditions, and interaction with other molecules, are key to understanding the potential applications of 1-(3-methylbenzoyl)-4-phenylpiperazine derivatives. Studies frequently employ spectroscopic methods (NMR, IR, MS) to elucidate these aspects, providing insights into the electronic structure, potential reactive sites, and mechanisms of reaction with biological targets or during synthetic processes (Abdel-Hay et al., 2014).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(3-methylphenyl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-15-6-5-7-16(14-15)18(21)20-12-10-19(11-13-20)17-8-3-2-4-9-17/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTABHWIIRXAIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylphenyl)(4-phenylpiperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(2-thienylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5639846.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-thiophenesulfonamide](/img/structure/B5639848.png)
![3-{[(3-chloro-2-methylphenyl)amino]methylene}-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B5639849.png)
![1-cyclopentyl-N-{[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B5639855.png)
![4-[2-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)-2-oxoethyl]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5639869.png)
![5-{[(3R*,4R*)-3-(hydroxymethyl)-4-(4-morpholinylmethyl)-1-pyrrolidinyl]carbonyl}-2-methyl-4(3H)-pyrimidinone](/img/structure/B5639877.png)
![methyl 2-({[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5639885.png)
![3-chloro-1-(2,3-dimethylphenyl)-4-[(3-hydroxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5639887.png)
![3-benzyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine](/img/structure/B5639892.png)



![N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5639936.png)